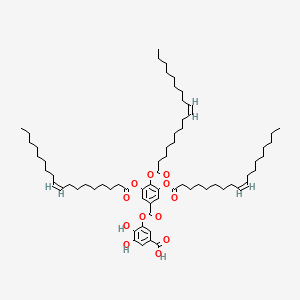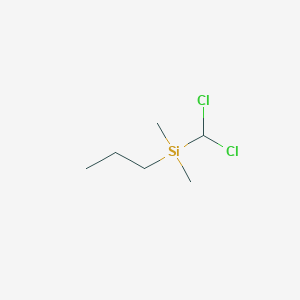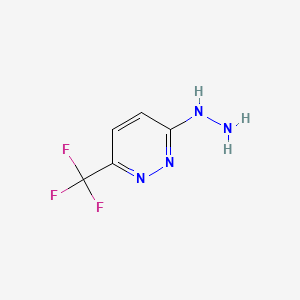
3-Hydrazinyl-6-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a chemical compound with the CAS Number: 1161005-11-3 . It has a molecular weight of 178.12 . The compound is in powder form and has a melting point of 102-104°C .
Molecular Structure Analysis
The IUPAC name of the compound is 3-hydrazino-6-(trifluoromethyl)pyridazine . The Inchi Code for the compound is 1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) .Physical And Chemical Properties Analysis
As mentioned earlier, 3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a powder with a melting point of 102-104°C . It has a molecular weight of 178.12 .Aplicaciones Científicas De Investigación
Synthesis of Cytotoxic Agents
A study presented an efficient synthesis of a series of compounds through the oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones. These compounds were evaluated for in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, showing potential as cytotoxic agents (Mamta et al., 2019).
Formation of Pyrimido Pyridazines
Another research involved the reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with various reagents, leading to the formation of pyrimido[4,5-c]pyridazine derivatives. These compounds potentially offer new avenues for chemical and pharmacological activities (Maisa I. Abdel Moneam, 2004).
Antimicrobial Activity of Pyridazine Derivatives
Research on pyridazine derivatives showed significant antimicrobial activity. These derivatives were synthesized and screened for their potential as antimicrobial agents (F. El-Mariah et al., 2006).
Synthesis of Pharmacologically Active Compounds
A study focused on synthesizing novel compounds using 3-hydrazino-6-(p-tolyl)pyridazine as a precursor. These compounds are expected to possess significant chemical and pharmacological properties (Eljazi I. Al-Afaleq et al., 2001).
Anti-Hepatitis A Virus (HAV) Activity
Synthesis of new pyridazine derivatives was conducted for evaluating their antiviral activity against hepatitis A virus, with some compounds showing high effectiveness (E. M. Flefel et al., 2017).
Biotransformation of Hydrazinopyridazine Drugs
Another research highlighted the synthesis and biotransformation of various 3-hydrazinopyridazine derivatives. These compounds are noted for their biological properties, including anti-inflammatory and antihypertensive effects (M. Pinza & G. Pifferi, 1994).
Synthesis and Antihypertensive Activity
A study detailed the synthesis and pharmacological activity of 6-heteroaryl-3-hydrazinopyridazine derivatives, demonstrating their potential as antihypertensive agents (G. Steiner et al., 1981).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302, H315, H318, H335, H351 . The precautionary statements include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXPJXONRYKAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161005-11-3 |
Source


|
| Record name | 3-hydrazinyl-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

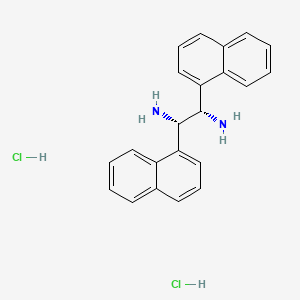
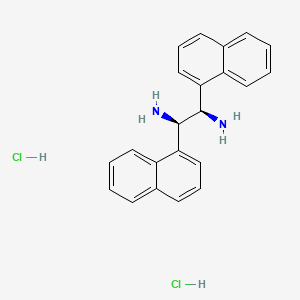
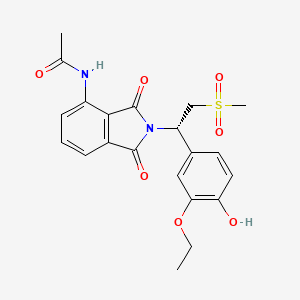
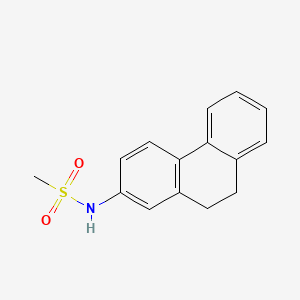
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

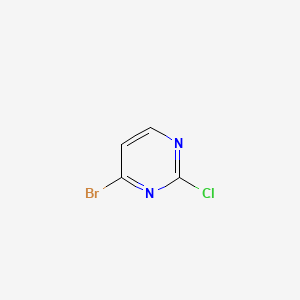
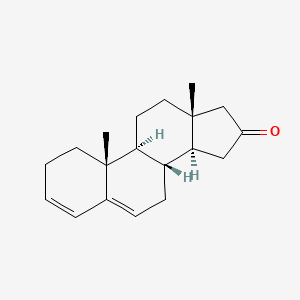
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
